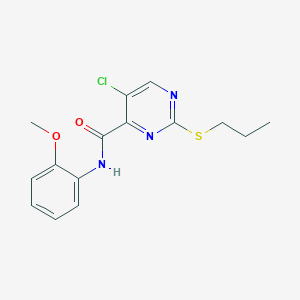

5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC20058401

Molecular Formula: C15H16ClN3O2S

Molecular Weight: 337.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16ClN3O2S |

|---|---|

| Molecular Weight | 337.8 g/mol |

| IUPAC Name | 5-chloro-N-(2-methoxyphenyl)-2-propylsulfanylpyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C15H16ClN3O2S/c1-3-8-22-15-17-9-10(16)13(19-15)14(20)18-11-6-4-5-7-12(11)21-2/h4-7,9H,3,8H2,1-2H3,(H,18,20) |

| Standard InChI Key | LJZKDJUXDLAHMS-UHFFFAOYSA-N |

| Canonical SMILES | CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2OC)Cl |

Introduction

Synthesis

The synthesis of pyrimidine derivatives like this compound typically involves multi-step processes. General methods include:

-

Formation of Pyrimidine Core:

-

Cyclization reactions involving urea or thiourea derivatives with β-dicarbonyl compounds.

-

-

Functionalization:

-

Introduction of the propylsulfanyl group via nucleophilic substitution.

-

Chlorination at position 5 using reagents such as phosphorus oxychloride (POCl3).

-

-

Amidation:

-

Coupling of the pyrimidine derivative with 2-methoxyaniline under standard amidation conditions (e.g., using coupling agents like EDCI or DCC).

-

This synthetic route ensures precise substitution patterns necessary for biological activity.

Pharmacological Potential

Pyrimidine derivatives are well-documented for their diverse biological activities, including:

-

Anticancer Activity:

-

Antimicrobial Properties:

-

Anti-inflammatory Action:

-

Phenyl-substituted pyrimidines are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes.

-

Mechanistic Insights

The compound’s structural features allow it to interact with biological targets through:

-

Hydrogen bonding via the carboxamide group.

-

Hydrophobic interactions facilitated by the propylsulfanyl chain.

-

Aromatic stacking interactions involving the phenyl ring.

Applications in Drug Development

Given its structural framework, 5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide could be a candidate for:

-

Lead Optimization:

-

Modifications on the phenyl or sulfanyl groups could enhance potency against specific targets.

-

-

Structure-Activity Relationship (SAR) Studies:

-

Investigating how substitutions affect biological activity can guide rational drug design.

-

-

Preclinical Studies:

-

Testing for anticancer, antimicrobial, or anti-inflammatory activity in vitro and in vivo.

-

Related Compounds

To contextualize this compound within its chemical family, here are examples of structurally related pyrimidines:

These examples highlight the versatility of pyrimidines as scaffolds for therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume